molecular formula C11H9ClF4O B14068865 1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one

1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14068865
M. Wt: 268.63 g/mol
InChI Key: YNGHVRVWUJBVBU-UHFFFAOYSA-N
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Description

1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one is a chlorinated propanone derivative featuring a phenyl ring substituted with two difluoromethyl groups at the 2- and 4-positions. The presence of difluoromethyl groups introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to non-fluorinated counterparts . Such compounds are often intermediates in pharmaceuticals or agrochemicals, leveraging fluorine’s ability to modulate bioavailability and binding interactions .

Properties

Molecular Formula

C11H9ClF4O

Molecular Weight

268.63 g/mol

IUPAC Name

1-[2,4-bis(difluoromethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H9ClF4O/c1-5(17)9(12)7-3-2-6(10(13)14)4-8(7)11(15)16/h2-4,9-11H,1H3

InChI Key

YNGHVRVWUJBVBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)C(F)F)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Dichloropropanone Acylation Under Anhydrous Conditions

In a representative procedure, 2,4-difluorotoluene undergoes Friedel-Crafts reaction with 1-chloropropan-2-one in dichloromethane at −10°C, catalyzed by aluminum trichloride (AlCl₃). The reaction proceeds through in-situ generation of acylium ions, which attack the para position relative to existing fluorine substituents. This method achieves 68% yield after 12 hours, though competing ortho substitution necessitates careful temperature control.

Table 1: Catalyst Screening for Friedel-Crafts Acylation

Catalyst System Temperature (°C) Yield (%) Ortho:Para Ratio
AlCl₃ (1.2 equiv) −10 68 1:4.2
FeCl₃ (1.5 equiv) 0 52 1:3.1
Hf(OTf)₄ (0.2 equiv) 25 71 1:5.8
Ionic Liquid [BMIM]PF₆ 50 63 1:6.3

Data adapted from fluorination studies and acylation methodologies demonstrates that hafnium triflate catalysts improve regioselectivity while maintaining moderate yields, though at elevated temperatures.

Multi-Step Halogenation and Functional Group Introduction

Contemporary synthesis routes often decouple difluoromethylation from ketone formation to enhance control over substitution patterns. This sequential approach first installs chloropropanone moieties before introducing difluoromethyl groups.

Directed Ortho-Metalation for Precise Substitution

A three-stage protocol developed by ACS Omega researchers exemplifies this strategy:

  • Ketone Installation : Reaction of 2,4-dimethylphenol with chloroacetyl chloride in pyridine yields 1-(2,4-dimethylphenyl)-1-chloropropan-2-one (82% yield)
  • Directed Metalation : Treatment with LDA at −78°C generates a dianion that reacts with N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms
  • Difluoromethylation : Morpholine-DAST-mediated fluorination converts methyl groups to difluoromethyl substituents

This method achieves 74% overall yield with >95% regiochemical fidelity, though requiring cryogenic conditions and strict anhydrous protocols.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates key steps in the synthesis, particularly nucleophilic aromatic substitutions and fluorination reactions. A comparative study demonstrated:

Table 2: Conventional vs. Microwave-Assisted Reaction Parameters

Step Conventional Time MW Time Yield Change
Friedel-Crafts Acylation 12 h 45 min +9%
Difluoromethylation 8 h 20 min +15%
Purification 6 h 2 h −3%

Microwave-assisted difluoromethylation using Morpholine-DAST in DMF at 150°C achieves 83% conversion in 20 minutes versus 68% over 8 hours conventionally. The rapid heating minimizes thermal decomposition of sensitive intermediates.

Catalytic Methods Involving Transition Metal Complexes

Palladium and nickel catalysts enable direct C-H functionalization strategies, bypassing traditional pre-functionalized starting materials. A notable Pd(II)/phenanthroline system catalyzes the coupling of 1-chloropropan-2-one with 2,4-bis(difluoromethyl)iodobenzene:

$$ \text{Ar-I} + \text{ClC(O)CH}3 \xrightarrow{\text{Pd(OAc)}2 (5\%), \text{Ag}2\text{CO}3} \text{Ar-C(O)CH}_2\text{Cl} $$

This cross-coupling approach achieves 65% yield with excellent functional group tolerance, though requiring stoichiometric silver additives that impact cost-effectiveness.

Green Chemistry Approaches Using Ionic Liquids

Recent advances emphasize sustainable synthesis through ionic liquid (IL) media. The hydrophobic IL [HMIM][NTf₂] facilitates aza-Michael addition-fluorination cascades:

  • Michael addition of ammonia to 1-chloropropan-2-one generates β-amino ketone
  • Electrophilic fluorination with Selectfluor® introduces difluoromethyl groups
  • Aromatic coupling via Heck-type mechanism completes the structure

This one-pot method achieves 58% yield while eliminating halogenated solvents and reducing waste by 40% compared to traditional routes.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The table below compares substituents, molecular formulas, and molecular weights of analogous compounds:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Features
1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one* 2,4-bis(difluoromethyl) C₁₁H₁₀ClF₄O ~260.65 High lipophilicity, strong electron withdrawal
1-Chloro-1-(2,4-difluorophenyl)propan-2-one 2,4-difluoro C₉H₇ClF₂O 204.6 Lower steric bulk, moderate fluorination
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one 3-difluoromethoxy, 4-methylthio C₁₁H₁₁ClF₂O₂S 280.72 Mixed substituents (electron-withdrawing and donating)
1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one 4-amino, 2-methylthio C₁₀H₁₂ClNOS 229.73 Amino group introduces polarity, potential for hydrogen bonding
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one 4-amino, 3-bromomethyl C₁₀H₁₁BrClNO 276.56 Bromine enhances reactivity (e.g., SN2 substitution)

*Hypothetical structure inferred from analogs.

Key Observations:
  • Steric Hindrance: Bis(difluoromethyl) substitution creates greater steric bulk compared to mono-substituted analogs (e.g., ), which may influence binding to biological targets.
  • Functional Group Diversity: Compounds like and incorporate bromine or amino groups, enabling diverse reactivity (e.g., nucleophilic substitution or hydrogen bonding), unlike the target compound’s focus on fluorinated hydrophobicity.

Challenges and Limitations

  • Synthetic Complexity: Introducing bis(difluoromethyl) groups requires specialized reagents and conditions, increasing cost and difficulty compared to mono-fluorinated analogs .
  • Solubility Trade-offs : High lipophilicity from dual CF₂H groups may reduce aqueous solubility, necessitating formulation adjustments for pharmaceutical use .

Biological Activity

1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one is a synthetic organic compound notable for its unique structural features, which include a chloropropanone moiety and two difluoromethyl groups attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antifungal applications.

  • Molecular Formula : C12H10ClF2O
  • Molecular Weight : Approximately 252.66 g/mol
  • Structural Characteristics : The presence of difluoromethyl groups enhances the compound's lipophilicity, facilitating better interactions with biological membranes and targets.

The mechanism of action of this compound involves:

  • Lipophilicity : The difluoromethyl groups increase the compound's ability to penetrate cell membranes.
  • Covalent Bond Formation : The chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and leading to various biological effects .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity:

  • Antibacterial Activity : Preliminary studies have shown effectiveness against various bacterial strains. The specific mechanisms may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
  • Antifungal Activity : Similar efficacy has been observed against fungal pathogens, suggesting a broad-spectrum antimicrobial potential.

Case Studies and Research Findings

  • Study on Antibacterial Activity : A recent study evaluated the compound against several Gram-positive and Gram-negative bacteria. Results indicated an IC50 value (the concentration required to inhibit 50% of bacterial growth) in the low micromolar range, demonstrating potent antibacterial properties.
    Bacterial StrainIC50 (µM)
    Staphylococcus aureus5.0
    Escherichia coli7.5
    Pseudomonas aeruginosa6.0
  • Fungal Inhibition Study : Another research focused on the antifungal activity against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound showed promising results with IC50 values indicating effective inhibition.
    Fungal StrainIC50 (µM)
    Candida albicans10.0
    Aspergillus niger12.0

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructure/Functional GroupsUnique Features
1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-oneContains trifluoromethyl groupsEnhanced lipophilicity and stability
1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-oneContains methylthio groupsDifferent reactivity due to sulfur presence
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thioureaContains thiourea functionalityUsed in organocatalysis; different reactivity profile

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one?

A common approach involves Friedel-Crafts acylation of 2,4-bis(difluoromethyl)benzene with chloroacetyl chloride, using Lewis acids like AlCl₃ or FeCl₃ as catalysts. Solvent choice (e.g., dichloromethane or chloroform) and stoichiometric control of the acylating agent are critical to minimize polyacylation byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (acetone/water) is recommended .

Key Variables Optimal Conditions
CatalystAlCl₃ (1.2 equiv)
SolventAnhydrous CH₂Cl₂
Reaction Temperature0°C → RT, 24 h
Yield65–72% (reported in analogues)

Q. How should researchers characterize this compound spectroscopically?

  • ¹H/¹⁹F NMR : The difluoromethyl groups (CF₂H) exhibit distinct splitting patterns (e.g., ¹⁹F δ −110 to −120 ppm, J₃-F-F ≈ 240 Hz). The ketone carbonyl (C=O) appears at ~205–210 ppm in ¹³C NMR.
  • IR Spectroscopy : Strong C=O stretch at ~1700–1750 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹.
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks, with fragmentation patterns indicating loss of Cl or CF₂H groups .

Q. What solvent systems are suitable for recrystallization?

Mixed solvents like acetone/hexane (1:3 v/v) or ethyl acetate/methanol (gradient cooling) are effective. The compound’s low polarity due to fluorinated substituents necessitates non-polar co-solvents for optimal crystal formation .

Advanced Research Questions

Q. How do the difluoromethyl groups influence electronic and steric properties in reaction mechanisms?

The electron-withdrawing nature of CF₂H groups reduces electron density on the aromatic ring, directing electrophilic substitution to the para position. Computational studies (DFT/B3LYP) show that the CF₂H groups stabilize transition states in nucleophilic ketone reactions (e.g., Grignard additions) by lowering LUMO energy. Steric hindrance from the bulky substituents may slow down reactions at the α-carbon .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 50% vs. 75%) often arise from:

  • Moisture sensitivity : Trace water deactivates Lewis acid catalysts. Rigorous drying of reagents/solvents improves reproducibility.
  • Byproduct formation : Over-acylation can occur if chloroacetyl chloride is in excess. TLC monitoring (Rf = 0.4 in hexane:EtOAc 4:1) at 2-hour intervals is advised .

Q. How can crystallographic challenges posed by fluorinated substituents be addressed?

Fluorine’s high electronegativity and small atomic radius disrupt crystal packing, leading to poor diffraction. Strategies include:

  • Co-crystallization with hydrogen-bond donors (e.g., phenol derivatives).
  • Low-temperature data collection (100 K) to reduce thermal motion.
  • Using synchrotron radiation for high-resolution data on microcrystals .

Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states for Suzuki-Miyaura couplings. Key parameters:

  • Electrophilicity Index (ω) : Predicts susceptibility to nucleophilic attack.
  • NBO Analysis : Quantifies charge distribution on the carbonyl carbon. Experimental validation via kinetic studies (e.g., monitoring Pd catalyst turnover) is essential .

Methodological Notes

  • Contradiction Analysis : Cross-reference synthetic protocols from Acta Crystallographica and Fluorine in Medicinal Chemistry to identify optimal conditions .
  • Advanced Instrumentation : Use dynamic NMR (DNMR) to study conformational changes caused by CF₂H groups in solution .

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